molecular formula C18H18N2OS B11365651 2-({2-[2-(prop-2-en-1-yl)phenoxy]ethyl}sulfanyl)-1H-benzimidazole

2-({2-[2-(prop-2-en-1-yl)phenoxy]ethyl}sulfanyl)-1H-benzimidazole

Cat. No.: B11365651
M. Wt: 310.4 g/mol
InChI Key: JZFGLGARSTYZFD-UHFFFAOYSA-N
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Description

2-({2-[2-(prop-2-en-1-yl)phenoxy]ethyl}sulfanyl)-1H-benzimidazole is a complex organic compound that features a benzimidazole core linked to a phenoxyethyl sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({2-[2-(prop-2-en-1-yl)phenoxy]ethyl}sulfanyl)-1H-benzimidazole typically involves multiple steps. One common route includes the reaction of 2-(prop-2-en-1-yl)phenol with ethylene oxide to form 2-[2-(prop-2-en-1-yl)phenoxy]ethanol. This intermediate is then reacted with a suitable thiol compound to introduce the sulfanyl group, forming 2-[2-(prop-2-en-1-yl)phenoxy]ethyl sulfide. Finally, this compound is cyclized with o-phenylenediamine under acidic conditions to yield this compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

2-({2-[2-(prop-2-en-1-yl)phenoxy]ethyl}sulfanyl)-1H-benzimidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder.

    Substitution: Alkyl halides, acyl halides

Major Products

Scientific Research Applications

2-({2-[2-(prop-2-en-1-yl)phenoxy]ethyl}sulfanyl)-1H-benzimidazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-({2-[2-(prop-2-en-1-yl)phenoxy]ethyl}sulfanyl)-1H-benzimidazole involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The pathways involved can include inhibition of DNA synthesis, disruption of cell membrane integrity, and interference with metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-({2-[2-(prop-2-en-1-yl)phenoxy]ethyl}sulfanyl)-1H-benzimidazole is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its benzimidazole core is known for its bioactivity, while the phenoxyethyl sulfanyl group adds versatility in chemical modifications and potential interactions with biological targets .

Properties

Molecular Formula

C18H18N2OS

Molecular Weight

310.4 g/mol

IUPAC Name

2-[2-(2-prop-2-enylphenoxy)ethylsulfanyl]-1H-benzimidazole

InChI

InChI=1S/C18H18N2OS/c1-2-7-14-8-3-6-11-17(14)21-12-13-22-18-19-15-9-4-5-10-16(15)20-18/h2-6,8-11H,1,7,12-13H2,(H,19,20)

InChI Key

JZFGLGARSTYZFD-UHFFFAOYSA-N

Canonical SMILES

C=CCC1=CC=CC=C1OCCSC2=NC3=CC=CC=C3N2

Origin of Product

United States

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